2-({2-[4'-(2-{[3-CYANO-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETYL)-[1,1'-BIPHENYL]-4-YL]-2-OXOETHYL}SULFANYL)-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[4’-({[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)[1,1’-biphenyl]-4-yl]-2-oxoethyl}sulfanyl)-6-methyl-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including cyano, methyl, trifluoromethyl, pyridinyl, sulfanyl, acetyl, biphenyl, oxoethyl, and nicotinonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4’-({[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)[1,1’-biphenyl]-4-yl]-2-oxoethyl}sulfanyl)-6-methyl-4-(trifluoromethyl)nicotinonitrile involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Pyridinyl Sulfanyl Intermediate: The initial step involves the synthesis of the 3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl sulfanyl intermediate. This can be achieved through a nucleophilic substitution reaction between 3-cyano-6-methyl-4-(trifluoromethyl)-2-chloropyridine and a suitable thiol reagent under basic conditions.
Acetylation of the Biphenyl Derivative: The next step involves the acetylation of a biphenyl derivative. This can be accomplished using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling of Intermediates: The pyridinyl sulfanyl intermediate is then coupled with the acetylated biphenyl derivative through a nucleophilic acyl substitution reaction, forming the key intermediate.
Final Assembly: The final step involves the introduction of the oxoethyl and nicotinonitrile moieties. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4’-({[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)[1,1’-biphenyl]-4-yl]-2-oxoethyl}sulfanyl)-6-methyl-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with strong nucleophiles such as alkoxides or amines.
Condensation: The oxoethyl and nicotinonitrile moieties can participate in condensation reactions with various carbonyl compounds to form new heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, ethanol, and ether.
Substitution: Sodium alkoxide, amines, dimethyl sulfoxide, and heat.
Condensation: Aldehydes, ketones, acetic acid, and heat.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted trifluoromethyl derivatives.
Condensation: New heterocyclic compounds.
Scientific Research Applications
2-({2-[4’-({[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)[1,1’-biphenyl]-4-yl]-2-oxoethyl}sulfanyl)-6-methyl-4-(trifluoromethyl)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 2-({2-[4’-({[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)[1,1’-biphenyl]-4-yl]-2-oxoethyl}sulfanyl)-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl sulfanyl derivatives: These compounds share the pyridinyl sulfanyl core structure and exhibit similar reactivity and applications.
Biphenyl derivatives: Compounds containing the biphenyl moiety are widely used in organic synthesis and materials science.
Nicotinonitrile derivatives: These compounds are known for their biological activity and are used in medicinal chemistry.
Uniqueness
2-({2-[4’-({[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)[1,1’-biphenyl]-4-yl]-2-oxoethyl}sulfanyl)-6-methyl-4-(trifluoromethyl)nicotinonitrile is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structural complexity and diversity make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C32H20F6N4O2S2 |
---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
2-[2-[4-[4-[2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]phenyl]phenyl]-2-oxoethyl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C32H20F6N4O2S2/c1-17-11-25(31(33,34)35)23(13-39)29(41-17)45-15-27(43)21-7-3-19(4-8-21)20-5-9-22(10-6-20)28(44)16-46-30-24(14-40)26(32(36,37)38)12-18(2)42-30/h3-12H,15-16H2,1-2H3 |
InChI Key |
ZGECETODNRGIDU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CSC4=C(C(=CC(=N4)C)C(F)(F)F)C#N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CSC4=NC(=CC(=C4C#N)C(F)(F)F)C)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.